Potassium citramalate monohydrate

Description

Contextualization within Chemical and Biological Sciences

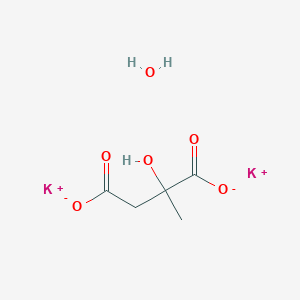

From a chemical perspective, potassium citramalate (B1227619) monohydrate is recognized as a specialty chemical, often used as a starting material or intermediate in synthetic chemistry. sigmaaldrich.comchemodex.com Its structure, featuring a chiral center and multiple functional groups (hydroxyl and carboxylates), makes it a valuable substrate for stereospecific reactions. The compound is supplied for research purposes as a racemic mixture, denoted as (±)-Potassium citramalate monohydrate. sigmaaldrich.comscbt.com

Biologically, the citramalate anion is an intermediate in several metabolic pathways, particularly in microorganisms. nih.gov For instance, it is involved in the anaerobic metabolism of glutamate (B1630785) in certain bacteria. nih.gov Research has identified (R)-citramalate synthase as a key enzyme in some methanogenic archaea, where it catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate, a likely step in the biosynthesis of the amino acid isoleucine. nih.gov The study of citramalate and its metabolic pathways provides insight into the diverse strategies employed by microorganisms for biosynthesis and energy production.

The table below summarizes the key identifiers and chemical properties of the compound.

| Property | Value |

| Linear Formula | KOOCCH₂C(OH)(CH₃)COOK · H₂O sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 242.31 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |

| CAS Number | 1030365-02-6 sigmaaldrich.comchemodex.comsigmaaldrich.com |

| Form | White crystalline solid chemodex.com |

| Synonyms | (±)-2-Hydroxy-2-methylsuccinic acid dipotassium (B57713) salt, (±)-2-Methylmalic acid dipotassium salt sigmaaldrich.comscbt.com |

Interdisciplinary Relevance and Research Trajectories

The study of potassium citramalate monohydrate extends across several scientific fields, highlighting its interdisciplinary importance.

In biotechnology and metabolic engineering , there is a growing interest in the microbial production of (R)-citramalate as a bio-based precursor to methyl methacrylate (B99206) (MMA), a monomer used in the production of high-impact plastics. nih.gov Research focuses on engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to efficiently produce citramalate from renewable feedstocks like glucose. nih.govscite.ai These studies involve genetic modifications to optimize metabolic pathways, such as enhancing the supply of cytosolic acetyl-CoA and inhibiting competing reactions that lead to byproducts like acetate (B1210297). nih.govscite.ai

In enzymology and biochemistry , the focus is on discovering and characterizing enzymes like citramalate synthase. nih.gov Understanding the structure, function, and substrate specificity of these enzymes is crucial not only for fundamental knowledge of metabolic diversity but also for their application in biocatalysis and synthetic biology.

In stereochemistry and crystallography , the chiral nature of citramalate makes it an interesting subject. Although detailed crystallographic data for this compound is not widely published in readily accessible literature, its salt form and defined structure make it a candidate for studies aimed at understanding molecular conformation and intermolecular interactions in solid-state chemistry.

The table below outlines some of the key research findings related to citramalate production in engineered microorganisms.

| Organism | Key Engineering Strategy | Result |

| Escherichia coli | Deletion of genes for citrate (B86180) synthase (gltA), 3-isopropylmalate dehydratase (leuC), and acetate-forming pathways (ackA-pta, poxB). scite.ai | Achieved 54.1 g/L citramalate with a yield of 0.64 g/g glucose. scite.ai |

| Saccharomyces cerevisiae | Inhibition of pyruvate and acetyl-CoA transport to mitochondria; introduction of a heterologous pathway to boost cytosolic acetyl-CoA. nih.gov | Produced 16.5 mM (R)-citramalate in batch culture. nih.gov |

| Methanocaldococcus jannaschii | Identification and cloning of the cimA gene encoding (R)-citramalate synthase. nih.gov | Confirmed the enzyme's function in condensing pyruvate and acetyl-CoA to form (R)-citramalate. nih.gov |

Objectives and Scope of the Research Outline

The objective of this article is to provide a focused overview of this compound based exclusively on its role in academic and industrial research. The scope is intentionally limited to its chemical identity, its context within biological systems, and its application in interdisciplinary scientific investigation. By adhering to this structure, this review aims to deliver a scientifically accurate and concise summary for a professional audience, highlighting the compound's significance as a research chemical and a target for biotechnological production, without delving into unrelated areas such as therapeutic use or safety protocols.

Properties

IUPAC Name |

dipotassium;2-hydroxy-2-methylbutanedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2K.H2O/c1-5(10,4(8)9)2-3(6)7;;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXEUYISHLCOP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8K2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biosynthetic Pathways of Citramalate

Microbial Fermentation Strategies for Citramalate (B1227619) Production

Microbial fermentation is a cornerstone of bio-based chemical production. For citramalate, research has focused on engineering robust microbial hosts, or "chassis," to efficiently convert simple sugars like glucose into the target molecule. Two prominent organisms in this field are the well-understood bacterium Escherichia coli and the acid-tolerant, non-model yeast Issatchenkia orientalis. energy.govnih.gov

Metabolic Engineering Approaches in Escherichia coli

Escherichia coli is a frequently used chassis for microbial cell factories due to its rapid growth, well-characterized genetics, and the availability of advanced genetic tools. nih.govyoutube.com The primary strategy for producing citramalate in E. coli involves introducing a heterologous gene for citramalate synthase (cimA) to establish the production pathway. escholarship.orgnih.gov

To maximize the carbon flux from glucose to citramalate, researchers employ various genetic modifications to redirect metabolic pathways. A key approach is to eliminate competing pathways that also consume the precursor molecules, pyruvate (B1213749) and acetyl-CoA.

One major competitor is the tricarboxylic acid (TCA) cycle, which begins with the condensation of acetyl-CoA and oxaloacetate by citrate (B86180) synthase, encoded by the gltA gene. nih.gov Deleting or modifying gltA can significantly increase the availability of acetyl-CoA for citramalate synthesis. uga.edunih.gov For instance, knocking out gltA was shown to substantially boost citramalate accumulation. uga.edunih.gov In another study, engineering the citrate synthase to reduce its affinity for acetyl-CoA, rather than eliminating it completely, improved citramalate production by 125% in batch fermentation and allowed for cell growth without the need for glutamate (B1630785) supplementation. nih.gov

Other significant genetic interventions include:

Deletion of acetate (B1210297) production pathways: Knocking out the acetate kinase gene (ackA) prevents the formation of acetate, a common and wasteful byproduct, thereby preserving the acetyl-CoA pool. uga.edunih.gov

Elimination of fermentation byproducts: Under low-oxygen conditions, E. coli produces byproducts like lactate (B86563) and formate. Deleting the genes for lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB) prevents this loss of pyruvate, making it more available for citramalate production. nih.gov

Blocking downstream metabolism: The native E. coli enzyme 3-isopropylmalate dehydratase (encoded by leuC and leuD) can degrade citramalate. uga.edunsf.gov Deleting these genes prevents this degradation and has been shown to increase the final citramalate titer. uga.edunsf.gov

A particularly effective engineered strain, E. coli JW1, incorporated the deletion of ldhA and pflB along with the expression of a highly active citramalate synthase variant, CimA3.7. nih.gov This strategy, combined with an optimized fermentation process, led to a high titer of citramalate. nih.gov

| Strain/Modification | Key Genetic Change(s) | Resulting Citramalate Titer (g/L) | Fermentation Time (h) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|---|

| MEC499/pZE12-cimA | Knockout of gltA, leuC, ackA | 46.5 | 132 | 0.63 | uga.edu |

| MEC626/pZE12-cimA | Engineered GltA[F383M] variant | >60 | 132 | 0.53 | nih.gov |

| Engineered BW25113 | Overexpression of MjcimA3.7, deletion of acetate pathway, engineered non-oxidative glycolysis | 110.2 | 80 | 0.40 | nih.gov |

| CM1 (ΔleuC) | Deletion of leuC | 14.9 | 48 | 0.91 (mol/mol) | nsf.gov |

| E. coli JW1 | Deletion of ldhA, pflB; expression of CimA3.7 | 82 | 65 | 0.48 | nih.govresearchgate.net |

The composition of the growth medium and the feeding strategy are critical for achieving high-titer production. Fed-batch fermentation, where a concentrated nutrient feed (like glucose) is supplied continuously or in increments, is a common and effective strategy. uga.edunih.gov This approach allows for high cell densities while avoiding the negative effects of high substrate concentrations.

For instance, a fed-batch process with a controlled glucose feed using an engineered E. coli strain resulted in a citramalate concentration of 46.5 g/L. nih.gov Another study achieved over 60 g/L of citramalate using an exponential feeding strategy. nih.gov A highly efficient process that produced 82 g/L of citramalate used a mineral salts medium supplemented with a total of 172 g/L of glucose and a small amount of yeast extract (1.4 g/L). nih.gov More recently, a titer of 110.2 g/L was achieved in a fed-batch fermentation without the need for expensive yeast extract, highlighting the potential for cost-effective production. nih.gov

Engineering Non-Model Yeast for Citramalate Biosynthesis (e.g., Issatchenkia orientalis)

While E. coli is a powerful production host, its performance can be limited by factors like phage contamination and the costs associated with maintaining neutral pH during fermentation. energy.govnih.gov Acid-tolerant yeasts like Issatchenkia orientalis (also known as Pichia kudriavzevii) offer a compelling alternative. energy.govcabbi.bio This yeast can thrive in low-pH environments, which is advantageous because citramalate is an acid. cabbi.bionih.gov Producing it in a low-pH tolerant host can reduce the need for neutralizing agents during fermentation and simplify downstream processing. energy.gov I. orientalis has demonstrated a remarkable ability to tolerate citramalate concentrations as high as 80 g/L at a pH of 3. energy.govcabbi.bio

The core of engineering I. orientalis for citramalate production is the expression of a potent citramalate synthase. Researchers have successfully used variants of the cimA gene from the archaeon Methanocaldococcus jannaschii. cabbi.bio Through sequence similarity network analysis, active cimA variants were selected and expressed in I. orientalis. osti.govresearchgate.net One particularly effective variant, cimA3.7, was integrated into the yeast's genome. energy.gov Further engineering efforts focused on increasing the supply of the precursor acetyl-CoA by introducing an aldehyde dehydrogenase gene (ALD6) from Saccharomyces cerevisiae and a mutated acetyl-CoA synthase gene (ACS_SE_L641P) from Salmonella enterica. energy.gov To facilitate the export of citramalate out of the cell, a multidrug transporter (QDR3) from S. cerevisiae was also incorporated. energy.gov

A key challenge in engineering non-model organisms is the stable integration of foreign genes into the host genome. The piggyBac transposon system has been successfully adapted for use in I. orientalis. cabbi.bionih.govosti.gov This tool allows for the random insertion of a gene cassette into the genome at specific sites ("TTAA" sequences). escholarship.org This method offers a rapid and efficient way to create a library of mutant strains, each with the desired genes integrated at different locations and with varying copy numbers. escholarship.orgcabbi.bio By screening these libraries, researchers can quickly identify strains with superior production characteristics. cabbi.bio Using this transposon-based approach, strains with integrated cimA were created that produced 2.0 g/L of citramalate in 48 hours, a six-fold improvement over strains carrying the gene on a plasmid. cabbi.bio Further engineering, including the deletion of the pyruvate decarboxylase gene (PDC) to reduce ethanol (B145695) byproduct formation, led to a strain that produced 18 g/L in shake flasks and 30 g/L in a bioreactor. energy.gov

| Strain/Modification | Key Genetic Change(s) | Resulting Citramalate Titer (g/L) | Fermentation Scale | Reference |

|---|---|---|---|---|

| Genome-integrated-cimA strains | PiggyBac transposon integration of cimA | 2.0 | Batch Fermentation | cabbi.bionih.govosti.gov |

| Q42 Δpdc | Integration of QDR3, ALD6, ACS_SE_L641P, cimA3.7; Deletion of PDC | 18.0 | Shake Flask | energy.gov |

| Q42 Δpdc | Integration of QDR3, ALD6, ACS_SE_L641P, cimA3.7; Deletion of PDC | 30.0 | 3L Bioreactor | energy.gov |

Bioprocess Development and Yield Maximization

The optimization of microbial fermentation processes is crucial for the economically viable production of citramalate. Research has focused on metabolically engineering host organisms, primarily Escherichia coli, to enhance yields and productivity.

A key strategy involves the deletion of genes that divert metabolic flux away from the desired product. nih.govnih.gov For instance, knocking out genes responsible for acetate formation (poxB, ackA-pta) and lactate production (ldhA, pflB) has been shown to be effective. nih.govnih.gov Deleting these pathways minimizes the formation of byproducts, simplifying downstream processing and maximizing the carbon directed towards citramalate. nih.govnih.gov

Another critical target for genetic modification is the primary metabolic competition for the precursor acetyl-CoA. Citrate synthase, encoded by the gltA gene, condenses acetyl-CoA with oxaloacetate to initiate the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Deleting or modifying gltA can significantly increase the availability of acetyl-CoA for citramalate synthesis. nih.govnih.gov In one study, engineering the E. coli citrate synthase to reduce its affinity for acetyl-CoA, rather than eliminating it, improved citramalate production by 125% in batch fermentation without requiring glutamate supplementation for growth. nih.gov

Fed-batch fermentation strategies have proven highly effective in achieving high titers of citramalate. By carefully controlling the substrate feed, typically glucose or glycerol, researchers can maintain optimal conditions for production while avoiding the accumulation of inhibitory byproducts like acetate. nih.govnih.gov Using engineered E. coli strains in fed-batch processes has resulted in significant citramalate accumulation, with titers reaching over 80 g/L from glucose and over 31 g/L from glycerol. nih.govnih.govresearchgate.net

| Host Organism | Key Genetic Modifications | Carbon Source | Process | Titer (g/L) | Yield (g/g) | Reference |

| E. coli | Expressing cimA; gltA, leuC, ackA-pta, poxB deletions | Glycerol | Fed-batch | >31 | >0.50 | nih.gov |

| E. coli | Expressing cimA3.7; ldhA, pflB deletions | Glucose | Fed-batch | 82 ± 1.5 | 0.48 ± 0.03 | nih.govnih.gov |

| E. coli | Expressing cimA; gltA[F383M] mutation | Glucose | Fed-batch | >60 | 0.53 | nih.gov |

Enzymatic Synthesis of Citramalic Acid

The enzymatic production of citramalic acid offers high specificity and operates under mild conditions, centering on the activity of key enzymes like citramalate synthase and citramalate lyase.

The core reaction in the biosynthesis of citramalate is the condensation of pyruvate and acetyl-CoA, a reaction catalyzed by the enzyme citramalate synthase (CimA). nih.govresearchgate.netpnas.org This enzyme is central to engineered metabolic pathways for citramalate production. nih.govuga.edu The gene cimA from the archaeon Methanococcus jannaschii is frequently expressed in host organisms like E. coli to establish this production pathway. nih.govnih.govuga.edu

CimA belongs to the acyltransferase family, which also includes citrate synthase. pnas.orgpnas.org This leads to a direct competition for the substrate acetyl-CoA between the heterologous CimA and the host's native citrate synthase (gltA). nih.govresearchgate.net Therefore, strategies to maximize citramalate production often involve modulating the activity of citrate synthase to favor the flux of acetyl-CoA towards citramalate. nih.govresearchgate.net The citramalate pathway is also a naturally occurring route for isoleucine biosynthesis in some bacteria and has been identified in plants like apples, where it contributes to the formation of flavor and aroma compounds. pnas.orgpnas.org

Citramalate lyase (EC 4.1.3.22) catalyzes the reverse reaction: the cleavage of citramalate into acetate and pyruvate. wikipedia.orghmdb.cawikipedia.org This enzyme is part of the C5-branched dibasic acid metabolism pathway. hmdb.cawikipedia.org The systematic name for this enzyme is (2S)-2-hydroxy-2-methylbutanedioate pyruvate-lyase (acetate-forming). wikipedia.org The enzyme from Clostridium tetanomorphum has been studied and can be dissociated into subunits, some of which are shared with other enzymes in related metabolic pathways. wikipedia.orggenome.jp Understanding this degradation pathway is important for bioprocess development, as its activity could reduce the net yield of citramalate.

Chemical Synthesis Methodologies for Citramalic Acid

While biological synthesis is a major focus, chemical methods provide alternative routes to citramalic acid. One prominent method is the hydration of mesaconic acid. wikipedia.org Additionally, asymmetric chemical syntheses have been developed to produce specific enantiomers of citramalic acid in high enantiomeric purity. core.ac.uk One such approach uses 2-keto-1,3-oxathianes as chiral adjuvants to produce either the (R)- or (S)-isomer of dimethyl 2-acetoxycitramalate with over 96% enantiomeric excess, which can then be converted to the desired citramalic acid enantiomer. core.ac.uk These chemical methods are valuable for producing optically pure citramalic acid for use as a chiral synthon in other chemical syntheses. core.ac.uk

Catalytic Transformations and Reaction Pathways

Heterogeneous Catalysis for Conversion of Potassium Citramalate (B1227619) to Downstream Products

Potassium citramalate serves as a key bio-based precursor for the production of valuable chemicals, most notably methacrylic acid (MAA). researchgate.netnih.gov The conversion process relies on heterogeneous catalysis, a methodology where the catalyst is in a different phase from the reactants. This approach facilitates catalyst separation and recycling, which is crucial for developing sustainable and economically viable chemical processes. mdpi.commdpi.com The primary transformation pathways for converting citramalate involve sequential or concurrent decarboxylation and dehydration reactions. researchgate.netnih.gov

The conversion of citramalate to desirable downstream products like methacrylic acid (MAA) is achieved through a combination of dehydration and decarboxylation reactions. researchgate.netnih.gov In this sequence, the citramalate molecule first undergoes dehydration to form intermediates such as itaconic acid or citraconic acid. nih.gov Subsequently, a decarboxylation step removes a carboxyl group as carbon dioxide to yield the final product. nih.gov

Research has shown that thermal heterogeneous catalysis can effectively drive these transformations. For instance, the conversion of the citramalate intermediate to MAA proceeds via these decarboxylation and dehydration steps. researchgate.net A similar process is observed in the conversion of citric acid, a structurally related molecule, where it is first dehydrated to aconitic acid, which then undergoes decarboxylation to form itaconic acid. nih.gov This highlights a common reaction mechanism for polycarboxylic acids under catalytic conditions.

The efficiency and selectivity of these reactions are highly dependent on the catalyst and reaction conditions employed. The goal is to steer the reaction towards the desired product while minimizing the formation of by-products.

The choice of catalyst is paramount in directing the conversion of potassium citramalate towards specific products. The catalyst's role is not only to accelerate the reaction rates but also to selectively promote desired reaction pathways over others. Both supported metal catalysts and metal oxide catalysts have been investigated for these transformations.

Supported metal catalysts, which consist of metal nanoparticles dispersed on a high-surface-area support material, are widely used in heterogeneous catalysis. mdpi.commdpi.com The support material, often carbon or metal oxides, helps to maximize the active surface area of the metal. mdpi.com For reactions involving hydrogenation, dehydration, and decarboxylation, metals from the platinum group, such as palladium (Pd), ruthenium (Ru), and platinum (Pt), are frequently employed. mdpi.comresearchgate.net

In the context of related carboxylic acid transformations, palladium supported on alumina (B75360) (Pd/Al2O3) has been used for the dehydration and subsequent double decarboxylation of citric acid to produce methacrylic acid. nih.gov While specific studies on potassium citramalate using a wide array of these supported metals are limited in the provided context, the principles from citric acid conversion are highly relevant. The selection of the metal is crucial for product selectivity; for example, in the hydrogenation of α,β-unsaturated aldehydes, Pt and Ru are often favored for their activity and selectivity. mdpi.com Bimetallic catalysts, such as Pt-Sn supported on carbon, have also been shown to enhance both activity and selectivity in certain reactions. mdpi.com

| Catalyst | Support | Typical Reactions | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbon (C), Alumina (Al2O3) | Hydrogenation, Decarboxylation | nih.gov |

| Platinum (Pt) | Carbon (C), Titania (TiO2) | Hydrogenation, Dehydration | mdpi.comsciencenet.cn |

| Ruthenium (Ru) | Carbon (C) | Hydrogenation | mdpi.com |

Metal oxides are another important class of heterogeneous catalysts and can function as both catalysts and catalyst supports. mdpi.comrsc.orgresearchgate.net They can possess acidic or basic sites on their surface, which can catalyze specific reactions like dehydration. researchgate.net

For the conversion of citramalate, gamma-alumina (γ-Al2O3) has been identified as an effective catalyst. researchgate.net The use of an alumina catalyst was found to significantly enhance the selectivity towards methacrylic acid (MAA) in a single pass, increasing it from 45.6% without a catalyst to 63.2%. researchgate.net This improvement is attributed to the acidic properties of the alumina surface, which facilitates the dehydration step. The combination of a metal with a metal oxide support can also be crucial for improving catalyst stability and performance through a bifunctional mechanism. mdpi.com

| Catalyst | Effect on Citramalate Conversion | Reference |

|---|---|---|

| Gamma-Alumina (γ-Al2O3) | Enhanced selectivity to methacrylic acid (MAA) from 45.6% to 63.2%. | researchgate.net |

Optimizing reaction conditions such as temperature and pressure is critical for maximizing the yield and selectivity of the desired products from potassium citramalate conversion. researchgate.netnih.gov

Temperature plays a significant role in the catalytic conversion of citramalate. In the thermal heterogeneous catalysis of citramalate to MAA and its intermediate, α-hydroxybutyric acid, a temperature of 250 °C was found to achieve a selectivity of approximately 71%. researchgate.net The conversion of citramalate to MAA can also be achieved in high-temperature pressurized water, indicating the importance of both temperature and pressure in driving the dehydration and decarboxylation reactions. nih.gov

For the related conversion of citric acid to methylsuccinic acid, a surprising reaction sequence of dehydration, decarboxylation, and hydrogenation was achieved by conducting the reaction under a low hydrogen pressure in the presence of a palladium catalyst. nih.gov This demonstrates that pressure, in addition to temperature, is a key variable that can be manipulated to control the reaction pathway and product outcome. The interplay between temperature and pressure must be carefully balanced to achieve optimal catalyst performance and product selectivity. researchgate.netnih.gov

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Temperature | 250 °C | Achieved ~71% selectivity for MAA and its intermediate from citramalate. | researchgate.net |

| Pressure | High-pressure water | Facilitates dehydration and decarboxylation of citramalate to MAA. | nih.gov |

| Pressure | Low H2 pressure (with Pd catalyst) | Enabled a one-step conversion of citric acid to methylsuccinic acid. | nih.gov |

Reaction Condition Optimization for Product Selectivity

Acidity Influence on Reaction Kinetics

The acidity of the reaction medium plays a critical role in the catalytic conversion of potassium citramalate, significantly influencing both the rate of conversion and the selectivity towards desired products like methacrylic acid (MAA). In the thermal catalytic conversion of potassium citramalate, the addition of an acid, such as hydrochloric acid (HCl), is crucial for the decarboxylation process. nsf.gov

Research has demonstrated that as the concentration of acid increases (leading to a decrease in pH), the conversion of citramalate is enhanced. nsf.gov However, this increase in acidity also correlates with a higher formation of undesirable byproducts. nsf.gov For instance, at a reaction temperature of 250°C, a study systematically varied the molar ratio of HCl to citramalate to observe its effect on product distribution. The findings indicated that while a certain level of acidity is necessary to drive the reaction, excessive acidity leads to the degradation of the desired products and intermediates. nsf.gov

A selectivity of approximately 71% for the combined production of methacrylic acid and its intermediate, α-hydroxyisobutyric acid, was achieved at an optimal acidity of 1.0 mole of acid per mole of citramalate at 250°C. chemrxiv.org Beyond this point, the selectivity towards these target molecules decreases, while the proportion of other byproducts and unidentified compounds rises. nsf.gov This suggests a delicate balance must be maintained to maximize the yield of the desired chemical products while minimizing degradation pathways.

Interactive Data Table: Effect of Acidity on Product Selectivity in Citramalate Conversion Reaction Conditions: 250°C, 600 psi N₂, 1 hour. Starting material: 1.0 mmol (±)-Potassium citramalate monohydrate in 30 ml H₂O. nsf.gov

| HCl Equivalents | MAA Selectivity (%) | α-HIBA Selectivity (%) | Isomers Selectivity (%) | Byproducts Selectivity (%) |

| 0 | ~5 | ~2 | ~10 | ~5 |

| 1 | ~45 | ~25 | ~15 | ~10 |

| 2 | ~35 | ~20 | ~18 | ~20 |

| 3 | ~25 | ~15 | ~20 | ~30 |

| 6 | ~15 | ~10 | ~25 | ~40 |

Analysis of Reaction Byproducts and Isomeric Forms

The primary desired product is methacrylic acid, with α-hydroxyisobutyric acid (α-HIBA) being a key intermediate that can be formed either through the hydration of methacrylic acid or directly from the decarboxylation of citramalate. nsf.gov

Isomeric forms of the target molecule's precursors are also observed. These include itaconic acid, mesaconic acid, and citraconic acid. nsf.govacs.org The formation of these isomers likely occurs through the dehydration of citramalate, and they can subsequently undergo decarboxylation to form methacrylic acid, particularly at lower temperatures. nsf.gov In fact, citraconate can be formed from citramalate through the action of the enzyme 3-isopropylmalate dehydratase in biological systems, and this co-product can be converted to methacrylic acid alongside citramalic acid in downstream chemical processing. nih.gov

In addition to these isomers, several other byproducts have been identified through analytical methods such as High-Performance Liquid Chromatography (HPLC). These byproducts include smaller organic molecules like acetic acid, pyruvic acid, acetone, and acetaldehyde. nsf.govacs.org The formation of these compounds is generally more pronounced at higher temperatures and acidities, resulting from secondary degradation reactions. acs.org

Interactive Data Table: Products Identified from the Catalytic Conversion of Potassium Citramalate Data sourced from studies on the thermal catalytic conversion of citramalate. nsf.govacs.org

| Category | Compound Name | Role/Formation Pathway |

| Target Product | Methacrylic acid (MAA) | Primary product from decarboxylation and dehydration. |

| Intermediate | α-Hydroxyisobutyric acid (α-HIBA) | Formed from citramalate decarboxylation or MAA hydration. |

| Isomers | Itaconic acid | Formed via dehydration of citramalate. |

| Mesaconic acid | Isomer of itaconic acid. | |

| Citraconic acid | Isomer of itaconic acid, can be formed via dehydration. | |

| Byproducts | Acetic acid | Formed from secondary degradation reactions. |

| Pyruvic acid | Formed from secondary degradation reactions. | |

| Acetone | Formed from secondary degradation reactions. | |

| Acetaldehyde | Formed from secondary degradation reactions. |

Integration within Hybrid Chemical-Biochemical Manufacturing Routes

Potassium citramalate is a key intermediate in innovative hybrid manufacturing routes that combine the advantages of biological synthesis with chemical catalysis to produce valuable platform chemicals from renewable resources. chemrxiv.org A prominent example is the production of methacrylic acid from glucose. acs.org

This hybrid process typically involves two main stages:

Biotechnological Fermentation: In the first stage, a genetically engineered microorganism, such as Escherichia coli, is used to convert a renewable feedstock like glucose into citramalic acid. nih.gov To achieve high yields, the E. coli strains are metabolically engineered by overexpressing the gene for citramalate synthase (cimA), which catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate. nsf.gov Further genetic modifications, such as the deletion of genes (e.g., leuC and leuD) that encode for enzymes that metabolize citramalate, are implemented to prevent its downstream conversion and maximize its accumulation. nsf.govacs.org This biological step has been shown to achieve a high yield of citramalic acid from glucose, reaching up to 91% of the theoretical maximum. chemrxiv.org

Thermocatalytic Conversion: The citramalate-rich fermentation broth is then subjected to a chemical catalysis step. The potassium citramalate is converted into methacrylic acid through thermal and catalytic processes involving dehydration and decarboxylation. nih.gov This step can be performed in a high-pressure batch reactor. nsf.gov The efficiency and selectivity of this conversion are influenced by factors such as temperature, pressure, catalyst choice, and the acidity of the medium, as discussed in the preceding sections. nsf.govacs.org For instance, an alumina catalyst has been found to enhance the selectivity towards methacrylic acid. acs.org

This integrated bio- and chemocatalytic process represents a more sustainable alternative to traditional petroleum-based routes for producing monomers like methacrylic acid, which is a precursor for polymers like poly(methyl methacrylate) (PMMA). researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in solution. For potassium citramalate (B1227619) monohydrate, Proton (¹H) NMR is particularly informative for confirming the identity and arrangement of hydrogen atoms within the citramalate anion.

The structure of the citramalate anion, [KOOCCH₂C(OH)(CH₃)COOK], contains distinct proton environments that give rise to a characteristic ¹H NMR spectrum. Analysis of a spectrum, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O), would reveal the following key signals:

Methyl Protons (CH₃): A singlet corresponding to the three protons of the methyl group.

Methylene (B1212753) Protons (CH₂): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. This results in two separate signals, which typically appear as a pair of doublets (an AX spin system).

Hydroxyl Proton (OH): The signal for the hydroxyl proton is often broad and may not be observed in D₂O due to rapid chemical exchange with the solvent deuterons.

Water of Hydration (H₂O): A signal from the water molecule present in the monohydrate form. In D₂O, this signal would merge with the residual HDO peak of the solvent.

The experimental ¹H NMR spectrum for the parent citramalic acid in water shows characteristic peaks for the methyl protons (at ~1.4 ppm) and the methylene protons (at ~2.6 and ~2.8 ppm),

Mass Spectrometry (MS) Based Metabolomic Profiling

Mass spectrometry (MS)-based metabolomics is a powerful analytical approach used for the comprehensive and quantitative analysis of a wide array of low molecular weight metabolites in various samples. nih.gov This technique offers high sensitivity and selectivity, making it possible to identify and quantify numerous metabolites simultaneously. nih.govbiocrates.com The core principle of MS involves ionizing chemical compounds to generate charged molecules and then separating them based on their mass-to-charge (m/z) ratio. biocrates.com While often applied to complex biological fluids to understand metabolic pathways or discover disease biomarkers, the principles can be extended to characterize pure compounds and their metabolic fate. nih.govbiocrates.com The combination of MS with a separation technique like chromatography is common, as it reduces the complexity of the mass spectra and provides additional information about the analytes. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a cornerstone of metabolomics, particularly for the analysis of volatile and semi-volatile compounds. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are vaporized and separated as they travel through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is detected. mdpi.com

For a non-volatile compound such as potassium citramalate monohydrate, a chemical derivatization step is required to convert the analyte into a volatile form suitable for GC analysis. biocrates.com This process would allow for its separation and subsequent identification. The mass spectrum produced provides a molecular fingerprint, with specific fragmentation patterns that are used to confirm the structure of the analyte. GC-MS is instrumental in discovering biochemical pathways and can be used to study how a compound like potassium citramalate is metabolized. mdpi.com

Below is an illustrative table of the type of data that would be obtained from a GC-MS analysis of a derivatized citramalate sample.

| Analyte (Derivatized) | Retention Time (min) | Key Mass Fragments (m/z) | Potential Identification |

|---|---|---|---|

| Citramalate-TMS Derivative | 12.5 | 247, 219, 147 | Trimethylsilyl derivative of citramalic acid |

Surface and Porosity Characterization Methods

The physical properties of a solid material, including its surface morphology, elemental composition, surface area, and acidity, can be determined using a suite of specialized analytical techniques. These methods are crucial for understanding the behavior of materials in various applications.

Scanning Electron Microscopy (SEM) is a powerful technique that generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. surfacesciencewestern.comuio.no It provides detailed information about the surface topography and morphology of the material. surfacesciencewestern.com When coupled with an Energy Dispersive X-ray (EDX) detector, the instrument can also perform elemental analysis. uio.no The incident electron beam excites electrons in the sample's atoms, causing the emission of X-rays with energies characteristic of each element present. thermofisher.com This allows for the qualitative and quantitative determination of the elemental composition of the sample. thermofisher.com

For a solid, crystalline sample of this compound, SEM analysis would reveal the size, shape, and texture of its crystals. The accompanying EDX analysis would confirm the presence of carbon, oxygen, and potassium, and could be used to map their distribution across the sample's surface. uio.no

The following table illustrates the kind of elemental data an EDX analysis would provide for this compound.

| Element | Symbol | Expected Presence | Information Provided |

|---|---|---|---|

| Carbon | C | Yes | Confirms organic backbone |

| Oxygen | O | Yes | Present in carboxylate, hydroxyl, and water molecules |

| Potassium | K | Yes | Confirms the presence of the potassium salt |

Nitrogen adsorption-desorption analysis is the most common method for determining the specific surface area and porosity of a solid material. The analysis involves exposing the sample to nitrogen gas at cryogenic temperature (-196 °C) and measuring the amount of gas adsorbed at various pressures. researchgate.net The resulting isotherm provides data that can be used to calculate key parameters, including the BET (Brunauer-Emmett-Teller) surface area and the pore size distribution. While this technique is essential for characterizing porous materials like catalysts and adsorbents, its application to a non-porous crystalline solid like this compound would yield a very low specific surface area, corresponding primarily to the external surface of the crystals.

An illustrative data table for N2 sorption analysis is shown below.

| Parameter | Typical Value for Porous Material | Expected Value for Non-Porous Crystalline Solid |

|---|---|---|

| BET Surface Area (m²/g) | >100 | <10 |

| Total Pore Volume (cm³/g) | >0.1 | ~0 |

Temperature-programmed desorption of ammonia (B1221849) (NH3-TPD) is a technique widely used to characterize the number and strength of acid sites on the surface of solid materials, especially catalysts. micromeritics.commicrotrac.com The method involves first adsorbing ammonia onto the sample surface, often at a slightly elevated temperature, followed by heating the sample at a constant rate. iitm.ac.in A detector measures the concentration of ammonia that desorbs as the temperature increases. microtrac.com The temperature at which ammonia desorbs is related to the strength of the acid sites; weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures. researchgate.netresearchgate.net

This compound is the salt of a strong base (potassium hydroxide) and a weak acid (citramalic acid). As such, its surface is not expected to possess significant acidity. An NH3-TPD analysis would likely show minimal ammonia adsorption, with any desorption occurring at low temperatures, indicative of weak physical adsorption rather than chemisorption to strong acid sites.

A hypothetical data table for an NH3-TPD experiment is presented below.

| Desorption Peak Temperature (°C) | Corresponding Acid Site Strength | Expected Finding for Potassium Citramalate |

|---|---|---|

| 100-250 | Weak | Potential minor peak due to physisorption |

| 250-450 | Moderate | Unlikely |

| >450 | Strong | Unlikely |

Computational Chemistry and Theoretical Studies of Potassium Citramalate Monohydrate

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights into their structure, properties, and reactivity. While specific theoretical studies focusing exclusively on potassium citramalate (B1227619) monohydrate are not widely available in published literature, the principles of computational modeling can be applied to its constituent ions—potassium (K⁺) and the citramalate dianion—and the water molecule to understand its behavior. This section outlines the key theoretical methods and their potential applications to this compound.

Biochemical Roles and Metabolic Pathways of Citramalate

Citramalate (B1227619) in Primary Metabolic Networks

Citramalate is a crucial node in primary metabolism, linking the catabolism of common metabolites like pyruvate (B1213749) and acetyl-CoA to essential biosynthetic pathways.

A significant role of citramalate is as an intermediate in an alternative biosynthetic pathway for the amino acid isoleucine. asm.orgpnas.orgacs.org This pathway, often referred to as the citramalate or pyruvate pathway, provides an alternative to the more common threonine-dependent pathway for producing α-ketobutyrate, a key precursor to isoleucine. asm.orgacs.org

In this pathway, the enzyme citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate. pnas.orgacs.org Subsequent enzymatic reactions convert citramalate into α-ketobutyrate, which then enters the conventional isoleucine biosynthesis route. This pathway has been identified in various microorganisms, including bacteria like Geobacter sulfurreducens and archaea such as Methanococcus jannaschii. asm.orgnih.gov In G. sulfurreducens, studies have shown that the citramalate-dependent pathway is the primary route for isoleucine biosynthesis. asm.orgnih.gov

Recent research has also uncovered a functional citramalate pathway in plants, specifically in ripening apples (Malus × domestica). pnas.orgpnas.org In apples, this pathway not only contributes to isoleucine synthesis but is also linked to the production of straight- and branched-chain esters, which are important aroma compounds. pnas.orgpnas.org The pathway begins with the formation of (S)-citramalate from pyruvate and acetyl-CoA. pnas.org

Citramalate is an integral component of the C5-branched dibasic acid metabolism pathway. wikipedia.org This metabolic route involves the interconversion of several five-carbon dicarboxylic acids. The pathway in Arabidopsis thaliana is understood to occur in the chloroplast stroma.

The pathway can involve the conversion of (R)-citramalate to citraconic acid, which is then converted to D-erythro-3-methylmalate by the enzyme isopropylmalate isomerase. This series of reactions ultimately leads to the formation of 2-ketobutyric acid, catalyzed by 3-isopropylmalate dehydrogenase. The enzyme citramalate lyase also participates in this pathway by catalyzing the cleavage of citramalate into acetate (B1210297) and pyruvate. wikipedia.org

Enzymatic Regulation and Flux Control

The flow of metabolites through pathways involving citramalate is tightly controlled by the regulation of key enzymes, ensuring that the synthesis of products is balanced with the metabolic needs of the cell.

Citramalate synthase (CMS), also known as CimA, is the entry-point enzyme for the citramalate pathway, catalyzing the condensation of pyruvate and acetyl-CoA. pnas.orgacs.org The activity of this enzyme is a critical control point. In some microorganisms, citramalate synthase is subject to feedback inhibition by the end-product of the pathway, isoleucine, which helps to regulate its synthesis. asm.org

However, a notable exception is the citramalate synthase found in ripening apples (MdCMS). pnas.orgpnas.org This plant enzyme lacks the typical regulatory domain and is therefore not sensitive to feedback inhibition by branched-chain amino acids. pnas.orgpnas.org This lack of regulation allows for the continuous production of citramalate, which contributes to the synthesis of both isoleucine and important aroma esters during fruit ripening. pnas.orgpnas.org

The kinetic properties of citramalate synthase have been studied in various organisms. For instance, the enzyme from Methanococcus jannaschii has a specific activity of 2.9 µmol/min/mg of protein, with Km values of 0.85 mM for pyruvate and 0.14 mM for acetyl-CoA. nih.gov

| Substrate | Km (mM) | Specific Activity (µmol/min/mg) |

|---|---|---|

| Pyruvate | 0.85 | 2.9 |

| Acetyl-CoA | 0.14 |

Citramalate lyase is another key enzyme in citramalate metabolism, providing a branch point in the pathway. wikipedia.orgresearchgate.net It catalyzes the reversible cleavage of (2S)-2-hydroxy-2-methylbutanedioate (citramalate) into acetate and pyruvate. wikipedia.orgmonarchinitiative.orgenzyme-database.org This reaction allows the cell to divert the carbon flux away from the isoleucine biosynthesis pathway and back into central metabolism. The enzyme belongs to the family of oxo-acid-lyases. wikipedia.org In some cases, this enzyme can be dissociated into components that exhibit citramalate CoA-transferase and citramalyl-CoA lyase activities. enzyme-database.orgexpasy.org

Role in Microorganisms and Plants

Citramalate metabolism is widespread in the microbial world and has also been identified in the plant kingdom.

In microorganisms, the citramalate pathway is primarily known for its role in isoleucine biosynthesis in various bacteria and archaea, especially under conditions where the threonine-dependent pathway is limited or absent. asm.orgpnas.org For example, it is the major route for isoleucine synthesis in Geobacter sulfurreducens. asm.org The pathway has also been metabolically engineered in Escherichia coli for the efficient production of L-isoleucine and other biochemicals like 1-propanol and 1-butanol. acs.orgasm.org

Microbial Metabolite Production

Citramalate is a significant metabolite in various microorganisms, playing a role in several metabolic pathways. Its production has been identified in a range of bacteria and fungi, including Saccharomyces yeast, Propionibacterium acnes, and Aspergillus niger nih.gov.

In many bacteria, the citramalate pathway is a key route for isoleucine biosynthesis nih.govresearchgate.netresearchgate.net. This pathway commences with the condensation of acetyl-CoA and pyruvate by the enzyme citramalate synthase to form citramalate nih.govresearchgate.netresearchgate.net. Subsequent enzymatic reactions then convert citramalate into intermediates of the isoleucine synthesis pathway.

Saccharomyces yeast , a well-known model organism in biochemistry, is also known to produce citramalate. It is suggested that citramalate may be involved in the mitochondrial synthesis of isoleucine in yeast researchgate.netresearchgate.net. The production of (S)-citramalate has been specifically noted in yeast researchgate.net.

Propionibacterium acnes , a bacterium commonly found on human skin, is also recognized as a producer of citramalate nih.gov. While the specific functional role of citramalate in the metabolism of P. acnes is a subject of ongoing research, its presence highlights the diversity of microorganisms capable of synthesizing this compound.

Aspergillus niger , a filamentous fungus widely used in industrial biotechnology for the production of citric acid, also has the capacity to produce citramalate. Research has identified a citramalate biosynthesis pathway in A. niger, and overexpression of the genes in this pathway can lead to the bioproduction of citramalate researchgate.net. It has also been shown that citramalic acid is the end product of the itaconic acid biodegradation pathway in this fungus researchgate.net.

The following table provides a summary of the microbial producers of citramalate and the associated metabolic pathways.

| Microbial Species | Associated Metabolic Pathway(s) | Key Findings |

| Saccharomyces yeast | Isoleucine biosynthesis | Produces (S)-citramalate, potentially involved in mitochondrial isoleucine synthesis researchgate.net. |

| Propionibacterium acnes | General metabolism | Identified as a producer of citramalate nih.gov. |

| Aspergillus niger | Citramalate biosynthesis, Itaconic acid biodegradation | Possesses a specific pathway for citramalate biosynthesis and also produces it as the final product of itaconic acid breakdown researchgate.net. |

Plant Metabolite Functions

In the plant kingdom, citramalate has been identified as a key metabolite in the root exudates of sugar beet (Beta vulgaris), where it plays a crucial role in nutrient acquisition, specifically phosphorus solubilization nih.govresearchgate.net. Phosphorus is an essential nutrient for plant growth, but it is often present in the soil in insoluble forms that are unavailable to plants.

Under conditions of phosphorus deficiency, sugar beet plants have been shown to increase the exudation of certain organic compounds from their roots, including citramalic acid nih.govresearchgate.net. These exuded metabolites can mobilize soil phosphorus, making it available for plant uptake.

Detailed studies have demonstrated that the exudation of both citramalic acid and salicylic acid from sugar beet roots is significantly enhanced under low-phosphorus conditions nih.govresearchgate.net. Experiments involving the incubation of pure citramalic acid with soil have confirmed its ability to solubilize soil phosphorus nih.govresearchgate.net. This finding was the first to assign a specific biological function to citramalic acid of plant origin researchgate.net.

The table below summarizes the key research findings on the role of citramalate in phosphorus solubilization in sugar beet.

| Plant Species | Condition | Metabolite(s) Exuded | Function |

| Beta vulgaris (Sugar Beet) | Low phosphorus availability | Citramalic acid, Salicylic acid | Solubilization of soil phosphorus nih.govresearchgate.net. |

Bioenergetic Considerations in Metabolic Pathways

In engineered microorganisms designed for high-yield citramalate production, such as Escherichia coli, strategies to optimize the carbon flux towards citramalate often involve genetic modifications that impact the cell's energy metabolism. For instance, decreasing the cellular ATP level has been shown to increase the glycolytic flux, which in turn can enhance the supply of pyruvate and acetyl-CoA for citramalate synthesis nih.govd-nb.info.

The theoretical maximum yield of citramalate from glucose provides insight into the bioenergetic efficiency of the conversion. In metabolically engineered E. coli, a yield of 0.64 g of citramalate per gram of glucose has been achieved, which is 78% of the theoretical maximum yield nih.gov. Another study reported a yield of 91% of the theoretical maximum acs.orgnsf.gov. Achieving such high yields indicates that the metabolic pathway is highly efficient in converting the carbon source to the desired product with minimal loss to competing pathways.

The table below outlines some of the key bioenergetic considerations in the context of microbial citramalate production.

| Bioenergetic Aspect | Implication for Citramalate Production | Research Findings |

| ATP Levels | Lowering cellular ATP can increase glycolytic flux, boosting the availability of precursors for citramalate synthesis nih.govd-nb.info. | Studies in E. coli have explored the impact of knocking out ATP synthase to improve product formation, though this can negatively affect cell growth nih.gov. |

| Carbon Flux | Diverting carbon from the TCA cycle towards citramalate production is a common strategy to increase yield. | Deletion of citrate (B86180) synthase, the first enzyme of the TCA cycle, is a key modification in engineered strains to enhance citramalate production researchgate.net. |

| Theoretical Yield | The proximity to the theoretical maximum yield reflects the energetic efficiency of the engineered pathway. | High yields of 78% to 91% of the theoretical maximum have been reported in engineered E. coli, indicating high metabolic efficiency nih.govacs.orgnsf.gov. |

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Sustainable Production

The transition to a bio-based economy necessitates the development of efficient and sustainable methods for chemical production. A primary focus of future research is a hybrid approach that combines biocatalysis and chemocatalysis to create valuable industrial chemicals from renewable resources.

Currently, the production of citramalate (B1227619) is achieved with high efficiency through microbial fermentation. rsc.orgcam.ac.uk However, the ultimate goal for many industrial applications is its conversion into monomers like methacrylic acid (MAA), a key component in the manufacturing of transparent plastics and other polymers. cam.ac.uknih.gov Future research is centered on optimizing the chemical catalysts that facilitate this conversion. One promising avenue involves the use of thermal heterogeneous catalysis for the decarboxylation and dehydration of citramalate to MAA. rsc.orgfrontiersin.org Studies have shown that an alumina (B75360) catalyst can significantly increase the selectivity of this reaction, improving the yield of MAA from 45.6% (without a catalyst) to 63.2% in a single pass at 250°C. rsc.orgfrontiersin.orgnih.gov Future work will likely focus on developing even more selective and robust catalysts, potentially using different metal oxides or supported catalysts, to further enhance reaction efficiency and reduce the formation of byproducts, thereby improving the economic viability of this sustainable route to commodity chemicals. nih.gov

Advanced Metabolic Engineering Strategies

The cornerstone of producing citramalate sustainably is the microbial cell factory, and advanced metabolic engineering is key to maximizing its productivity. The primary strategy involves genetically engineering microorganisms, such as Escherichia coli, to channel central metabolites towards citramalate synthesis. nih.gov This is achieved by introducing a single gene, cimA, from the archaeon Methanococcus jannaschii, which encodes the enzyme citramalate synthase. nih.govaps.org This enzyme condenses the central metabolites pyruvate (B1213749) and acetyl-CoA to form citramalate. aps.org

Future research will continue to refine these microbial strains for even greater efficiency. Key emerging strategies include:

Minimizing Competing Pathways: Significant gains have been achieved by deleting genes that divert pyruvate and acetyl-CoA into other products. Knocking out genes like ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the formation of lactate (B86563) and formate. nih.gov Similarly, deleting ackA (acetate kinase) and poxB (pyruvate oxidase) reduces the accumulation of acetate (B1210297), a common and problematic byproduct. nih.gov

Redirecting Carbon Flux: A major competitor for the acetyl-CoA substrate is citrate (B86180) synthase (gltA), the first enzyme in the TCA cycle. While a complete knockout of gltA can be detrimental to cell health, protein engineering offers a more nuanced solution. Creating variants of the citrate synthase enzyme with reduced, but not eliminated, activity has been shown to improve citramalate production by 125% in batch fermentation. nih.gov Future work will likely explore further mutations and regulatory controls to finely tune the carbon flux between essential cellular processes and citramalate production.

Optimizing Fermentation Processes: High-density, fed-batch fermentation processes are crucial for achieving industrial-scale production. Research has demonstrated that by using a controlled, continuous feed of glucose, citramalate can be produced at concentrations over 80 g/L with a productivity of 1.85 g/L/h. nih.govscirp.org Emerging research will focus on optimizing these fermentation strategies, potentially using alternative feedstocks, developing more robust strains, and integrating real-time monitoring and control systems to maintain optimal production conditions.

| Engineered Strain / Condition | Key Genetic Modification(s) | Reported Titer (g/L) | Reported Yield (g/g glucose) | Reference |

|---|---|---|---|---|

| MEC499/pZE12-cimA | Knockouts of gltA, leuC, ackA | 46.5 | 0.63 | aps.org |

| MEC626/pZE12-cimA | Engineered citrate synthase (GltA[F383M]) | >60 | 0.53 | nih.gov |

| Engineered E. coli | Expressed CimA3.7, deleted ldhA and pflB | 82 | 0.48 | nih.gov |

| Engineered E. coli | Overexpressed citramalate synthase, deleted leuC/leuD and ackA | ~25 | 0.45 (91% of theoretical max) | nih.gov |

In-depth Computational Predictions for Material Design

While experimental work drives progress, in-depth computational modeling represents a powerful emerging frontier for accelerating material discovery. Although specific research on designing materials from potassium citramalate monohydrate is still nascent, the methodologies are well-established and poised for application. Future research will likely leverage computational tools to predict how the structure of citramalate can be used to build novel functional materials. frontiersin.orgfigshare.com

Key computational approaches include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict the fundamental electronic and geometric properties of the citramalate molecule. nih.govnih.govnih.gov These calculations can help understand its reactivity, stability, and how it will interact with other molecules, which is crucial for designing polymers or other materials. nih.gov For instance, DFT can model vibrational spectra (like IR spectra), providing a theoretical baseline to compare with experimental results. nih.govrsdjournal.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of many molecules over time, providing insight into macroscopic properties. aps.orgnih.gov For this compound, MD could be used to predict its crystal structure, its behavior in solution, or how it might self-assemble. aps.orgnih.gov This is particularly relevant for designing materials like metal-organic frameworks (MOFs), where the dicarboxylate structure of citramalate makes it a potential organic linker. rsc.orgnih.govnih.gov Computational screening of MOFs has become a vital tool to predict properties like gas adsorption before undertaking costly and time-consuming experimental synthesis. cam.ac.uknih.gov

Machine Learning (ML) and AI: As large datasets of material properties are generated through high-throughput computational screening, machine learning models can be trained to predict the properties of new, hypothetical materials with incredible speed. nih.govfrontiersin.orgfigshare.com In the future, ML models could be trained on data from citramalate and similar molecules to rapidly screen for candidates with desired properties, such as for use in polymer synthesis or as functional additives.

Exploration of New Biochemical Functions

Beyond its role as an industrial precursor, citramalate is an active metabolite in various organisms, and exploring its natural biochemical functions is a key area of future research. Initially identified in apples, its roles in plant and microbial metabolism are still being uncovered.

Emerging research has revealed that citramalate is a key intermediate in an alternative biosynthetic pathway for the amino acid isoleucine in some microorganisms and ripening apple fruit. It is also a precursor to certain aroma-active esters that contribute to the characteristic scent of apples. Further investigation into these pathways could reveal new targets for metabolic engineering or new ways to influence valuable traits in agriculture and food science.

Development of Advanced Analytical Techniques

Underpinning all research into citramalate is the ability to accurately and efficiently detect and quantify it. The development of advanced analytical techniques is crucial for both process monitoring in industrial fermentations and for fundamental biochemical studies.

Current methods primarily rely on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Future directions focus on enhancing the speed, sensitivity, and selectivity of these techniques:

Advanced Chromatographic Separations: For complex biological samples, improving separation is key. Ion exclusion chromatography is a highly selective mode for separating organic acids and is often a method of choice. rsdjournal.orgscirp.org The development of new stationary phases, including hydrophilic interaction chromatography (HILIC) columns, provides alternative separation mechanisms that can be advantageous for highly polar compounds like citramalate. nih.gov

Enhanced Detection Methods: While standard UV detection is common, more advanced methods are being employed. Post-column detection techniques, such as those using a pH indicator or a pH buffering system with an electroconductivity detector, offer greater selectivity and sensitivity. scirp.org Coupling liquid chromatography with mass spectrometry (LC-MS) provides the highest sensitivity and selectivity, allowing for very low detection limits. figshare.com

Chiral Separation: Citramalate possesses a chiral center, meaning it exists as two non-superimposable mirror-image isomers (enantiomers). As these enantiomers can have different biological activities or be utilized differently by enzymes, separating and quantifying them individually is critical. Advanced chiral chromatography techniques, using chiral stationary phases (CSPs) in either GC or HPLC, are essential for this purpose. nih.govsigmaaldrich.com Future research will likely focus on developing more universal and robust CSPs and applying high-efficiency methods like capillary electrophoresis (CE) for rapid chiral analysis. nih.gov

Referenced Compounds

| Compound Name | Formula | Role/Context |

|---|---|---|

| This compound | KOOCCH₂(OH)(CH₃)COOK · H₂O | Subject of article |

| Citramalic acid | C₅H₈O₅ | Parent acid of the subject compound |

| Methacrylic acid (MAA) | C₄H₆O₂ | Target industrial chemical derived from citramalate |

| Pyruvic acid | C₃H₄O₃ | Precursor for citramalate synthesis |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Precursor for citramalate synthesis |

| Isoleucine | C₆H₁₃NO₂ | Amino acid synthesized via a citramalate pathway |

| Lactic acid | C₃H₆O₃ | Byproduct in fermentation |

| Acetic acid | C₂H₄O₂ | Byproduct in fermentation |

| Citric acid | C₆H₈O₇ | Product of competing metabolic pathway |

Q & A

Q. How can researchers confirm the purity and structural integrity of potassium citramalate monohydrate in synthetic preparations?

To verify purity, use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Compare retention times (HPLC) or spectral peaks (NMR) against reference standards. For structural confirmation, X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR) can validate the monohydrate form and hydroxyl/methyl group positions. Discrepancies in reported molecular weights (e.g., 224.29 vs. 242.31 ) should be resolved via elemental analysis or mass spectrometry .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store powdered samples at -20°C under anhydrous conditions to avoid deliquescence. For dissolved preparations, use -80°C to minimize hydrolysis. Always use desiccants and inert atmospheres (e.g., nitrogen) during handling. Stability tests under varying humidity/temperature can identify degradation thresholds .

Q. How should researchers handle safety risks associated with this compound?

Wear N95 masks , gloves, and eye protection due to irritant properties (H315, H319, H335 ). Use fume hoods for weighing and dissolution. For spills, neutralize with weak acids (e.g., diluted acetic acid) and avoid water to prevent exothermic reactions with residual potassium salts .

Advanced Research Questions

Q. How can metabolic flux analysis resolve conflicting data on citramalate production in engineered Escherichia coli strains?

Integrate constraint-based metabolic models (CBMs) with kinetic models to resolve flux bifurcation between biomass and citramalate. Fix growth rates using experimental data from kinetic models to predict glucose-to-citramalate conversion efficiency. Uncertainty analysis of kinetic bounds improves alignment with empirical yields .

Q. What genetic engineering strategies minimize acetate by-products during citramalate biosynthesis?

Delete gltA (citrate synthase) and leuC (3-isopropylmalate dehydratase) to block competing pathways. Use lambda Red recombinase systems for precise gene knockout (e.g., antibiotic resistance markers flanked by FRT sites, followed by FLP recombinase excision ). Monitor acetate levels via enzymatic assays or GC-MS and overexpress acetyl-CoA synthetase (acs) to redirect carbon flux .

Q. How can transcriptome analysis identify novel citramalate biosynthesis pathways in fungal systems like Aspergillus niger?

Perform RNA-seq under varying carbon sources to detect upregulated gene clusters. Overexpress candidate genes (e.g., citramalate synthase cimA homologs) and validate via heterologous expression in knockout strains. Co-overexpression of putative transporters (identified via clustering analysis) can enhance export, as shown by a 2-fold yield increase in A. niger .

Q. What experimental controls are critical when validating gene knockouts in citramalate-producing strains?

Include wild-type controls and complementation strains (reintroduced genes) to confirm phenotype-genotype links. Use PCR with primers spanning deletion sites and Sanger sequencing to verify knockouts. Quantify citramalate via ion chromatography and compare against theoretical yields from metabolic models .

Q. How do kinetic parameters of citramalate synthase influence bioproduction scalability?

Determine enzyme kinetics (Km, Vmax) via in vitro assays using purified CimA. Use this data to refine Michaelis-Menten models for glucose uptake and citramalate synthesis. Sensitivity analysis identifies rate-limiting steps (e.g., substrate affinity vs. catalytic efficiency), guiding strain optimization via directed evolution or codon optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.